molecular formula C18H27N3O4 B2488935 tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate CAS No. 1286274-49-4

tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate

Cat. No.: B2488935
CAS No.: 1286274-49-4
M. Wt: 349.431
InChI Key: CXNACXCZPIMRBG-SHTZXODSSA-N
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Description

tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexylcarbamate core with a tert-butyl group and a 2-nitrobenzylamino substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate typically involves multiple steps:

  • Formation of the Cyclohexylcarbamate Core: : The initial step involves the preparation of the cyclohexylcarbamate core. This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.

  • Introduction of the 2-Nitrobenzylamino Group: : The next step involves the introduction of the 2-nitrobenzylamino group. This can be done by reacting the tert-butyl cyclohexylcarbamate with 2-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common nucleophiles include amines, thiols, and alkoxides.

  • Hydrolysis: : The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride, or sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Reduction: Formation of tert-Butyl (1R*,4R*)-4-(2-aminobenzylamino)cyclohexylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclohexylamine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound can serve as a precursor for the synthesis of bioactive molecules. The nitrobenzyl group can be reduced to an amino group, which can then be further functionalized to create compounds with potential therapeutic properties. Additionally, the carbamate moiety is a common feature in many drugs, contributing to the compound’s potential as a pharmacophore.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate depends on its specific application. In medicinal chemistry, the compound’s biological activity would be influenced by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitrobenzyl group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-(benzylamino)cyclohexylcarbamate**: Similar structure but lacks the nitro group, resulting in different reactivity and potential applications.
  • tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate**: Contains a chloro group instead of a nitro group, leading to different chemical properties and reactivity.
  • tert-Butyl (1R,4R)-4-(2-methylbenzylamino)cyclohexylcarbamate**: Features a methyl group, which affects the compound’s steric and electronic properties.

Uniqueness

tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel molecules with diverse applications in various fields.

Properties

IUPAC Name

tert-butyl N-[4-[(2-nitrophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-10-8-14(9-11-15)19-12-13-6-4-5-7-16(13)21(23)24/h4-7,14-15,19H,8-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNACXCZPIMRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119031
Record name Carbamic acid, N-[trans-4-[[(2-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-49-4
Record name Carbamic acid, N-[trans-4-[[(2-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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